molecular formula C7H12O4 B13973666 4-ethoxy-3-methyl-4-oxobutanoic acid CAS No. 32980-27-1

4-ethoxy-3-methyl-4-oxobutanoic acid

Cat. No.: B13973666
CAS No.: 32980-27-1
M. Wt: 160.17 g/mol
InChI Key: SLNZIEXIFQUJSJ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-4-oxobutanoic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of butanoic acid, featuring an ethoxy group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The choice of solvents and purification methods is also optimized to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect metabolic pathways and cellular processes, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-4-oxobutanoic acid: Similar structure but lacks the methyl group.

    3-Methyl-4-oxobutanoic acid: Similar structure but lacks the ethoxy group.

    Diethyl succinate: Similar ester functionality but different carbon chain structure.

Uniqueness

4-Ethoxy-3-methyl-4-oxobutanoic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

32980-27-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

4-ethoxy-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C7H12O4/c1-3-11-7(10)5(2)4-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

SLNZIEXIFQUJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(=O)O

Origin of Product

United States

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